Sodium butyrate-2-13C

Description

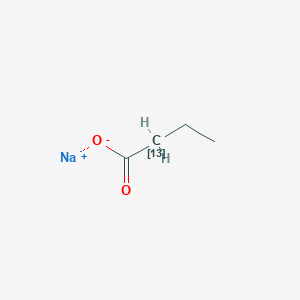

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(213C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-FJUFCODESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[13CH2]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635676 | |

| Record name | Sodium (2-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-62-2 | |

| Record name | Sodium (2-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286367-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Fidelity of Sodium Butyrate 2 13c

Strategies for Carbon-13 Enrichment at the C-2 Position

The targeted placement of a carbon-13 atom at the second carbon (alpha-carbon) of the butyrate (B1204436) molecule requires specific and controlled synthetic methods. These can be broadly categorized into chemical synthesis routes and biocatalytic approaches.

Precursor Selection and Chemical Synthesis Routes

Chemical synthesis offers precise control over the location of the isotopic label. The synthesis of carboxylic acids with a ¹³C label at the alpha-position often involves the use of ¹³C-enriched precursors and classic organic reactions that facilitate carbon-carbon bond formation.

A common and effective strategy is the malonic ester synthesis . wikipedia.orglibretexts.org This method allows for the extension of a carbon chain by two atoms, one of which can be the labeled carbon. The general route is as follows:

Precursor Selection : The synthesis typically starts with diethyl malonate. To introduce the label at the C-2 position of the final butyrate product, a precursor like diethyl [2-¹³C]malonate would be ideal. Alternatively, the alkylating agent can carry the label. For Sodium butyrate-2-¹³C, the synthesis would involve alkylating a malonic ester with a ¹³C-labeled ethyl halide.

Alkylation : Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a stable enolate. This enolate then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) to form diethyl ethylmalonate. wikipedia.org

Hydrolysis and Decarboxylation : The resulting substituted malonic ester is then hydrolyzed under acidic or basic conditions to the corresponding dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield butyric acid. libretexts.orgopenochem.org If the malonate precursor was labeled at its C-2 position, the resulting butyric acid will be labeled at its C-2 position.

Salt Formation : The final step involves the neutralization of the ¹³C-labeled butyric acid with sodium hydroxide (B78521) or sodium bicarbonate to produce Sodium butyrate-2-¹³C.

Another potential route involves the use of a Grignard reagent . chemeurope.comchemguide.co.uk This approach can be adapted for isotopic labeling:

Precursor Selection : The synthesis could start with a propyl magnesium halide (a Grignard reagent) and ¹³C-labeled carbon dioxide (¹³CO₂).

Carboxylation : The Grignard reagent attacks the ¹³CO₂, forming a carboxylate intermediate.

Protonation : Subsequent acidic workup protonates the carboxylate to yield [1-¹³C]butyric acid. While this method labels the C-1 position, modifications to the synthetic strategy, such as starting with a labeled Grignard reagent and reacting it with a suitable electrophile, are necessary to achieve C-2 labeling. For instance, reacting [1-¹³C]ethyl magnesium bromide with an appropriate two-carbon electrophile could theoretically place the label at the C-2 position.

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalytic methods, utilizing microorganisms or isolated enzymes, provide an alternative route for producing isotopically labeled compounds. These methods often leverage the natural metabolic pathways of bacteria. wikipedia.org

Butyrate is a natural product of anaerobic fermentation by several gut bacteria, including species from the genera Clostridium, Faecalibacterium, and Eubacterium. wikipedia.orgnationalpharmacyrx.com By providing these microorganisms with a ¹³C-labeled substrate, it is possible to produce labeled butyrate.

Substrate Selection : The choice of the ¹³C-labeled precursor is critical for directing the label to the desired position. Fermentation of substrates like [U-¹³C₆]glucose (uniformly labeled glucose) can lead to the production of various labeled short-chain fatty acids (SCFAs), including butyrate. researchgate.netresearchgate.net The specific isotopomer distribution (the position of the ¹³C atoms) in the final butyrate product depends on the metabolic pathways used by the microorganisms.

Fermentation Process : In a controlled fermentation system, specific bacterial strains are cultured in a medium containing the labeled precursor. nih.gov For example, the metabolism of glucose through glycolysis produces labeled pyruvate (B1213749), which is then converted to acetyl-CoA. Two molecules of acetyl-CoA can then condense to form acetoacetyl-CoA, which is subsequently reduced to butyryl-CoA and finally to butyrate. researchgate.net By carefully selecting the precursor and the bacterial strain, the enrichment of ¹³C at the C-2 position can be maximized. Studies have shown that fermentation of [U-¹³C₆]glucose results in butyrate species labeled at the C-2 and C-4 positions, formed via a [¹³C₂]acetate-acetyl CoA intermediate. researchgate.net

Spectroscopic and Chromatographic Validation of Isotopic Purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C Enrichment Verification

¹³C NMR spectroscopy is a definitive method for confirming the position of the carbon-13 label and quantifying the enrichment. Each carbon atom in a molecule has a characteristic chemical shift in the ¹³C NMR spectrum, allowing for the identification of the labeled position. libretexts.org

For sodium butyrate, four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms (C-1 to C-4). The signal for the C-2 carbon in Sodium butyrate-2-¹³C will be significantly enhanced due to the high abundance of the ¹³C isotope at this position, compared to the natural abundance of 1.1%. The intensity of this signal relative to the others, or relative to an internal standard, can be used to confirm the high level of isotopic enrichment.

| Carbon Position | Typical Chemical Shift (ppm) | Expected Observation for Sodium butyrate-2-¹³C |

|---|---|---|

| C-1 (Carbonyl) | 170 - 185 | Signal at natural abundance intensity. |

| C-2 (-CH₂) | 25 - 35 | Highly intense signal confirming ¹³C enrichment. |

| C-3 (-CH₂) | 16 - 25 | Signal at natural abundance intensity. |

| C-4 (-CH₃) | 10 - 15 | Signal at natural abundance intensity. |

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic abundance and confirming the mass of the labeled compound. nih.govalmacgroup.com For Sodium butyrate-2-¹³C, the incorporation of a single ¹³C atom in place of a ¹²C atom results in a mass increase of approximately one Dalton.

This is observed in the mass spectrum as a shift in the molecular ion peak. The unlabeled sodium butyrate (C₄H₇NaO₂) has a monoisotopic mass. The labeled compound (¹³C¹²C₃H₇NaO₂) will show a prominent molecular ion peak at M+1. The relative intensities of the M (unlabeled) and M+1 (singly labeled) peaks are used to calculate the isotopic purity, often expressed as "atom percent ¹³C". nih.govresearchgate.net Advanced HRMS techniques, such as Time-of-Flight (TOF), provide the necessary resolution to separate and accurately quantify these different isotopologues. almacgroup.com

Chromatographic Purity and Isotopic Homogeneity Assessment

While spectroscopy confirms isotopic labeling, chromatography is essential for assessing chemical purity. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. aurigeneservices.com

For sodium butyrate, a reverse-phase HPLC (RP-HPLC) method can be employed. sielc.comgoogle.comresearchgate.net The sample is passed through a column (e.g., a C18 column), and a detector (e.g., UV) measures the concentration of the eluting components. A pure sample will show a single, sharp peak at a characteristic retention time. selleckchem.com The area of this peak relative to the total area of all peaks in the chromatogram is used to determine the chemical purity, which should typically be >98%.

When coupled with mass spectrometry (LC-MS or GC-MS), chromatography can also assess isotopic homogeneity. This ensures that the chromatographic peak corresponding to sodium butyrate is indeed composed of the ¹³C-labeled molecule and is not co-eluting with an isobaric impurity (a different molecule with the same nominal mass).

| Technique | Purpose | Key Finding |

|---|---|---|

| ¹³C NMR Spectroscopy | Confirm label position and enrichment. | Intense signal at the chemical shift for C-2. |

| High-Resolution Mass Spectrometry (HRMS) | Determine isotopic abundance and mass shift. | Dominant molecular ion peak at M+1. |

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity. | Single major peak with >98% purity. |

Advanced Analytical Techniques for 13c Butyrate Metabolite Tracing and Quantification

High-Resolution Mass Spectrometry for Isotope Distribution Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique that offers high resolving power and mass accuracy, enabling the differentiation of isotopologues—molecules that differ only in their isotopic composition. escholarship.org This capability is crucial for stable isotope tracing studies, as it allows for the precise measurement of the incorporation of 13C from labeled butyrate (B1204436) into downstream metabolites. escholarship.org HRMS can resolve 13C-labeled metabolites from their unlabeled counterparts and other isotopologues, providing a detailed picture of metabolic flux. escholarship.org

Recent advancements have enabled the simultaneous quantification of metabolite pool sizes and the determination of isotopic enrichment from a single sample, which was previously a challenge with traditional triple quadrupole instruments. escholarship.org This integrated approach enhances the precision and reliability of metabolic flux analysis. escholarship.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. For the analysis of short-chain fatty acids (SCFAs) like butyrate and their metabolites, derivatization is often employed to increase their volatility and improve chromatographic separation. nih.govfrontiersin.org A common derivatization agent is N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA). nih.gov

In the context of 13C-butyrate tracing, GC-MS can be used to separate and quantify various SCFAs and their isotopologues in biological samples such as plasma, feces, and tissue extracts. nih.govresearchgate.net The mass spectrometer detects the mass-to-charge ratio of the ionized fragments, allowing for the identification and quantification of both the unlabeled and 13C-labeled analytes. By operating in the selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions corresponding to the metabolites of interest, enhancing sensitivity and specificity. nih.gov

Table 1: Example of GC-MS Parameters for SCFA Analysis

| Parameter | Setting |

|---|---|

| Column | Nukol Fused Silica Capillary Column (15 m × 0.32 mm × 0.25 μm) |

| Injector Temperature | 200 °C |

| Transfer Line Temperature | 200 °C |

| Ion Source Temperature | 250 °C |

| Carrier Gas | Helium |

| Detection Mode | Selected Ion Monitoring (SIM) |

This table presents typical parameters for GC-MS analysis of short-chain fatty acids. Actual conditions may vary depending on the specific application and instrumentation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolomes

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly versatile and sensitive technique that is particularly well-suited for the analysis of complex biological mixtures. thermofisher.com It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. For SCFA analysis, which can be challenging due to their poor retention on conventional reversed-phase columns, derivatization is often necessary to improve their chromatographic properties. plos.orgplos.org One common derivatization strategy involves the use of aniline (B41778). plos.orgchemrxiv.org

The use of 13C-labeled internal standards, such as 13C-butyrate, is crucial for accurate quantification in LC-MS/MS analysis. plos.org These standards co-elute with their unlabeled counterparts but are distinguished by their mass-to-charge ratio, allowing for the correction of matrix effects and variations in instrument response. plos.orgchemrxiv.org This isotope dilution strategy enables the absolute quantification of SCFAs in complex biological samples with high precision and accuracy. plos.orgplos.org

Studies have shown that after administration of 13C-labeled butyrate, the label is rapidly incorporated into metabolites of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA and citrate. plos.orgbiorxiv.org LC-MS/MS can effectively track the mass isotopomer distribution (MID) of these metabolites over time, providing insights into the rate and extent of butyrate metabolism. plos.org

Tandem Mass Spectrometry (MS/MS) Approaches for Isotopic Position Resolution

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting selected precursor ions and analyzing the resulting product ions. This technique is invaluable for resolving the positional information of isotopic labels within a molecule. researchgate.netnih.gov By analyzing the fragmentation patterns of 13C-labeled metabolites, researchers can determine which specific carbon atoms within the molecule have incorporated the 13C label. researchgate.net

This level of detail is critical for elucidating complex metabolic pathways and understanding the precise biochemical transformations that a substrate undergoes. nih.gov For instance, in the metabolism of [2-13C]butyrate, MS/MS can distinguish between different isotopologues of downstream metabolites, revealing the specific contributions of butyrate to different parts of the metabolic network. This information is essential for accurate metabolic flux analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in a sample. nih.govfepbl.com It is highly reproducible and can be used to analyze complex mixtures without the need for extensive sample preparation or derivatization. au.dkresearchgate.net In the context of 13C-butyrate tracing, NMR is particularly valuable for its ability to distinguish between different isotopomers and to determine the position of the 13C label within a molecule. au.dk

1D and 2D 13C NMR Techniques for Tracing Carbon Flux and Connectivity

One-dimensional (1D) 13C NMR spectra provide a direct measure of the 13C enrichment in different carbon positions of metabolites. huji.ac.il Due to the low natural abundance of 13C (1.1%), the signals in a typical 13C NMR spectrum are singlets. huji.ac.il When a 13C-labeled substrate like Sodium butyrate-2-13C is introduced, the enrichment of specific carbon atoms in downstream metabolites can be observed and quantified. nih.gov

Two-dimensional (2D) NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and 13C-13C Total Correlation Spectroscopy (TOCSY), provide information about the connectivity between different atoms in a molecule. researchgate.net HSQC correlates the chemical shifts of protons with the directly attached carbons, while TOCSY reveals correlations between coupled carbons. researchgate.net These techniques are instrumental in identifying labeled metabolites and tracing the flow of the 13C label through metabolic pathways. researchgate.net For example, the appearance of 13C-13C J-coupling in the 13C spectrum of a metabolite indicates that adjacent carbon atoms are labeled, providing direct evidence of the metabolic route taken by the carbon backbone of butyrate. nih.gov

Table 2: Key NMR Techniques for 13C-Butyrate Metabolite Tracing

| Technique | Information Provided | Application in 13C-Butyrate Tracing |

|---|---|---|

| 1D 13C NMR | Quantitative measurement of 13C enrichment at specific carbon positions. | Determining the overall incorporation of the 13C label into various metabolites. |

| 2D 1H-13C HSQC | Correlation between protons and their directly attached carbons. | Identifying labeled metabolites by linking the 13C label to specific protons. |

| 2D 13C-13C TOCSY | Correlation between coupled carbon atoms. | Tracing the carbon skeleton of butyrate as it is incorporated into larger molecules. |

This table summarizes the application of different NMR techniques in tracing the metabolic fate of 13C-labeled butyrate.

In Vitro and Ex Vivo NMR Spectroscopy for Dynamic Metabolic Studies

NMR spectroscopy can be applied to both in vitro (e.g., cell cultures) and ex vivo (e.g., tissue extracts) samples to study the dynamics of butyrate metabolism. nih.gov In vitro studies using cultured cells allow for a controlled environment to investigate the metabolic fate of 13C-butyrate under specific conditions. nih.gov For example, studies with cultured cortical astrocytes have used 13C NMR to demonstrate that pyruvate (B1213749) formed from labeled glutamate (B1630785) can re-enter the TCA cycle, providing evidence for pyruvate recycling in these cells. nih.gov

Ex vivo NMR studies of tissue extracts from animals administered with 13C-labeled substrates provide a snapshot of the metabolic state of the tissue at a specific time point. nih.gov For instance, after injecting rats with [1,2-13C]acetate, a precursor to acetyl-CoA similar to butyrate, 13C NMR analysis of brain tissue extracts revealed the incorporation of the label into glutamate and GABA, demonstrating the metabolic activity in the brain. nih.gov These dynamic studies are crucial for understanding how butyrate metabolism is regulated in different tissues and under various physiological conditions. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the ratio of stable isotopes in a sample with extremely high precision measurlabs.com. In the context of this compound research, IRMS is particularly applicable for bulk isotope analysis, most notably in the form of the ¹³CO₂ breath test nih.govresearchgate.netnih.gov.

This non-invasive method allows researchers to track the absorption and subsequent metabolism of orally administered ¹³C-labeled sodium butyrate in vivo. After administration, the labeled butyrate is absorbed and metabolized by cells, primarily through β-oxidation, which releases the ¹³C label in the form of carbon dioxide (¹³CO₂). This ¹³CO₂ enters the bloodstream, is transported to the lungs, and is then expelled in the breath nih.gov.

By collecting breath samples at various time points and analyzing the ¹³C/¹²C isotope ratio with IRMS, scientists can evaluate the rate and extent of butyrate metabolism nih.govnih.gov. An increase in the ¹³CO₂/¹²CO₂ ratio in exhaled breath over the baseline measurement indicates the metabolism of the labeled substrate. This technique has been successfully used to assess the release and absorption kinetics of new oral formulations of sodium butyrate designed to target the ileo-cecal region and colon nih.govresearchgate.net.

In cell culture studies, IRMS can also be employed to quantify the oxidation of ¹³C-butyrate by measuring the release of ¹³CO₂ into the cell culture medium. By acidifying the medium, the dissolved CO₂ is liberated and can be analyzed by IRMS to determine the enrichment of ¹³C, providing a direct measure of substrate oxidation by the cells capes.gov.br.

Table 1: Example Data from a ¹³CO₂ Breath Test using ¹³C-Sodium Butyrate

This table illustrates the type of data obtained from a ¹³CO₂ breath test to evaluate the release profile of a coated tablet formulation of sodium butyrate. The "Delta over baseline" (DOB) value represents the enrichment of ¹³C in exhaled CO₂ compared to a baseline measurement taken before administration.

| Time Post-Administration (hours) | Mean DOB (‰) in Healthy Subjects | Mean DOB (‰) in Crohn's Disease Patients |

|---|---|---|

| 1 | 1.5 | 1.2 |

| 2 | 3.8 | 3.1 |

| 3 | 8.5 | 7.9 |

| 4 | 12.1 | 11.5 |

| 5 | 10.2 | 9.8 |

| 6 | 7.6 | 7.1 |

| 7 | 4.9 | 4.5 |

| 8 | 2.8 | 2.5 |

Data are hypothetical and for illustrative purposes, based on findings described in scientific literature nih.govresearchgate.net.

Specialized Sample Preparation Methodologies for ¹³C-Labeled Metabolites

The accuracy and reliability of metabolite tracing studies heavily depend on the meticulous preparation of biological samples. The primary goal of sample preparation is to instantaneously halt metabolic activity (quenching), efficiently extract the metabolites of interest, and remove interfering substances, all while preventing the degradation or alteration of the target molecules nih.govfrontiersin.org. The specific protocol varies depending on the biological matrix and the subsequent analytical technique.

For Cultured Cells: A common workflow for adherent cell cultures involves a rapid wash with phosphate-buffered saline (PBS) to remove residual medium, followed by quenching of metabolism. Quenching is often achieved by adding a chilled solvent, such as a methanol/PBS mixture at -20°C researchgate.net. The cells are then mechanically detached (e.g., by scraping) and collected. For studies focusing on specific cellular components, such as histones, further specialized extraction is required. For instance, after harvesting and flash-freezing cell pellets, histones can be isolated via acid extraction biorxiv.org.

For Tissue Samples: With tissue samples, rapid quenching is critical to prevent post-sampling metabolic changes. This is typically achieved by snap-freezing the tissue in liquid nitrogen immediately after collection frontiersin.org. The frozen tissue is then homogenized in an ice-cold extraction solvent. A widely used solvent mixture is a combination of methanol, acetonitrile, and water, which can effectively extract a broad range of polar metabolites while simultaneously precipitating proteins nih.gov. For quantitative analysis, isotopic internal standards are often added during the extraction step to correct for variations in sample handling and analysis chemrxiv.org.

For Biofluids and Fecal Samples: Sample preparation for biofluids like plasma or for fecal material also requires specific protocols. For short-chain fatty acid (SCFA) analysis in cecal contents, samples are often homogenized in an ice-cold solvent containing labeled internal standards, followed by centrifugation to remove solid debris chemrxiv.org. In some cases, derivatization is necessary to improve the chromatographic separation and detection sensitivity of the analytes. For example, SCFAs can be derivatized with aniline to enhance their analysis by liquid chromatography-mass spectrometry (LC-MS) chemrxiv.org.

The table below summarizes various sample preparation methodologies used in ¹³C-butyrate tracing studies.

Table 2: Overview of Sample Preparation Methods for ¹³C-Metabolite Tracing

| Biological Matrix | Quenching Method | Extraction/Preparation Steps | Target Analytes | Reference |

|---|---|---|---|---|

| Adherent Cultured Cells (e.g., Caco-2) | Rinsing with PBS, flash-freezing in liquid nitrogen. | Trypsinization, washing, acid extraction of nuclei, derivatization. | Acetylated Histones | biorxiv.org |

| Tissue (e.g., Liver) | Snap-freezing, addition of ice-cold solvent. | Homogenization in 40:40:20 methanol:acetonitrile:water, protein precipitation, centrifugation. | Polar Metabolites (TCA cycle intermediates) | nih.gov |

| Tissue (e.g., Fly Heads) | Not specified. | Creation of dried metabolite extract, re-suspension in LC-MS-grade water. | Acyl-CoAs, TCA Metabolites | plos.org |

| Cecal/Fecal Contents | Addition of ice-cold extraction solvent. | Homogenization with internal standards, centrifugation, derivatization with aniline. | Short-Chain Fatty Acids (SCFAs) | chemrxiv.org |

| Exhaled Breath | Collection in specialized bags/tubes. | Direct injection into IRMS or pre-concentration steps. | ¹³CO₂ | nih.govresearchgate.net |

Elucidation of Butyrate Metabolic Pathways Using 2 13c Labeling Strategies

Butyrate (B1204436) β-Oxidation and Contribution to Energy Metabolism

Butyrate is a primary energy source for colonocytes, providing a substantial portion of their energy requirements through mitochondrial β-oxidation. nih.gov This catabolic process breaks down butyrate into acetyl-CoA, concurrently generating reducing equivalents such as NADH. nih.gov The resulting acetyl-CoA is a critical metabolic hub, primed to enter the tricarboxylic acid (TCA) cycle for the production of ATP. nih.govnih.gov

Studies utilizing ¹³C-labeled butyrate have quantitatively confirmed its role in cellular energetics. For instance, experiments measuring the conversion of ¹³C-butyrate into labeled carbon dioxide (¹³CO₂) demonstrated that a deficit in the gut microbiota, which are key butyrate producers, leads to a significant decrease in its oxidation. nih.gov In freshly isolated colonocytes from germ-free mice, there was a 31% reduction in the metabolism of ¹³C-butyrate to ¹³CO₂ compared to conventional mice, indicating diminished fatty-acid oxidation capacity. nih.gov Furthermore, in the context of cardiac muscle, particularly in failing hearts, butyrate oxidation is not only robust but can exceed that of other alternative fuels like ketone bodies, highlighting its importance as a readily available energy substrate. ahajournals.orgahajournals.org

Tracing Carbon Flow into Acetyl-CoA and the Tricarboxylic Acid (TCA) Cycle

The strategic placement of the ¹³C label at the second carbon of butyrate (or in doubly labeled forms like [2,4-¹³C₂]butyrate) allows for unambiguous tracking of its carbon skeleton. The β-oxidation of [1,2-¹³C₂]butyrate directly yields [1,2-¹³C₂]acetyl-CoA. capes.gov.br This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. nih.govcapes.gov.br

The progression of the ¹³C label can be monitored through various TCA cycle intermediates. The measurement of ¹³C enrichment in glutamate (B1630785), which exists in equilibrium with the TCA cycle intermediate α-ketoglutarate, is a common and effective method to quantify butyrate's contribution to oxidative metabolism. capes.gov.br For example, the appearance of the ¹³C label in carbons 4 and 5 of glutamate is a direct reflection of the entry and oxidation of butyrate-derived acetyl-CoA in the TCA cycle. capes.gov.br

Competition studies using labeled tracers have further clarified substrate preference. When cells are supplied with both ¹³C-labeled glucose and unlabeled butyrate, the unlabeled acetyl-CoA from butyrate oxidation dilutes the ¹³C enrichment of glutamate that would otherwise come from glucose, signifying a metabolic shift to preferentially use butyrate for energy. capes.gov.br In more complex in vivo models, such as hypoperfused myocardium, studies with [2,4-¹³C₂]butyrate revealed a preferential oxidation of this short-chain fatty acid over endogenous long-chain fatty acids, where it accounted for a majority of the carbon units entering the TCA cycle. ahajournals.org

Table 1: Research Findings on Butyrate's Contribution to TCA Cycle Fuel

| Model System | ¹³C Labeled Substrate | Key Finding | Reference |

|---|---|---|---|

| HT29 Colon Cancer Cells | [1,2-¹³C₂]butyrate | Demonstrated replacement of glucose with butyrate as the main carbon source for TCA cycle flux. | capes.gov.br |

| Hypoperfused Pig Myocardium | [2,4-¹³C₂]butyrate | SCFA accounted for 63±4% of carbon units entering oxidation in ischemic tissue versus 38±4% in normal tissue. | ahajournals.org |

| Failing Rat Hearts | [2,4-¹³C₂]butyrate | Butyrate oxidation was significantly greater than that of the ketone body 3-hydroxybutyrate (B1226725) in failing hearts. | ahajournals.org |

| Cultured Mouse Astrocytes | [U-¹³C]butyrate | Butyrate is a highly competitive substrate for oxidative metabolism, outcompeting acetate (B1210297). | nih.gov |

Identification of Key Intermediate Metabolites from 2-¹³C Butyrate

Tracing studies with ¹³C-labeled butyrate have successfully identified a series of key metabolic intermediates, confirming the proposed pathways. The initial steps of β-oxidation produce labeled versions of butyryl-CoA and 3-hydroxybutyryl-CoA. The ultimate product of this pathway is labeled acetyl-CoA, which carries the ¹³C atoms into the TCA cycle.

Once in the cycle, the label is incorporated into a host of intermediates. These include:

Citrate nih.govcoventry.ac.uk

α-Ketoglutarate nih.gov

Succinate nih.gov

Fumarate nih.gov

Due to active transport and metabolic exchange between the mitochondria and cytosol, the ¹³C label also appears in amino acids that are in close equilibrium with TCA cycle intermediates, most notably glutamate and aspartate. capes.gov.brnih.gov In some metabolic contexts, the acetyl-CoA derived from butyrate can also be shunted towards ketogenesis, leading to the formation of labeled ketone bodies like acetoacetate (B1235776) and β-hydroxybutyrate, as well as acetylcarnitine. nih.govcoventry.ac.uk In vivo tracing experiments in mice have confirmed the distribution of these labeled metabolites across various tissues, including the cecum, colon, brain, and brown adipose tissue, demonstrating the systemic metabolic impact of butyrate. researchgate.net

Table 2: Key Metabolites Labeled by ¹³C-Butyrate

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| [¹³C]Acetyl-CoA | β-Oxidation | capes.gov.br |

| [¹³C]Citrate | TCA Cycle | nih.gov |

| [¹³C]α-Ketoglutarate | TCA Cycle | nih.gov |

| [¹³C]Glutamate | TCA Cycle/Amino Acid Metabolism | capes.gov.brahajournals.orgresearchgate.net |

| [¹³C]Malate | TCA Cycle | nih.govnih.gov |

| [¹³C]Acetoacetate | Ketogenesis | nih.govcoventry.ac.uk |

| [¹³C]Palmitate | Lipogenesis | capes.gov.brphysiology.org |

Gluconeogenesis and Anaplerosis from Butyrate-Derived Carbons

Beyond its role in energy production, the carbon backbone of butyrate can contribute to essential biosynthetic and replenishing pathways. Anaplerosis, the process of replenishing TCA cycle intermediates that have been extracted for purposes like amino acid synthesis, is critical for maintaining metabolic homeostasis. wikipedia.org Butyrate metabolism is closely linked to anaplerotic flux, as the continuous running of the TCA cycle depends on the availability of its intermediates. researchgate.netoup.com

Contribution of Butyrate Carbon to Glucose Synthesis

Gluconeogenesis is the metabolic pathway for synthesizing glucose from non-carbohydrate precursors. wikipedia.org In theory, the carbons from butyrate can enter this pathway. Following its oxidation to acetyl-CoA and entry into the TCA cycle, butyrate-derived carbons can be found in oxaloacetate, a key starting point for gluconeogenesis. nih.gov From oxaloacetate, the carbon can flow towards phosphoenolpyruvate (B93156) (PEP) and ultimately be incorporated into glucose. nih.govwikipedia.org

However, the net synthesis of glucose from even-chain fatty acids like butyrate in animals is a subject of debate. The classic view holds that because two carbon atoms enter the TCA cycle as acetyl-CoA and two are lost as CO₂ during the cycle, there is no net gain of carbon for glucose synthesis. wikipedia.orgplos.org Experimental evidence from isotope tracing studies is context-dependent. For instance, in HT29 and MIA cancer cell lines, ¹³C from labeled butyrate was not found to be incorporated into pyruvate (B1213749) via gluconeogenic routes. capes.gov.br Another study in mice concluded that while propionate (B1217596) is a potent gluconeogenic substrate, the labeling of glucose from acetate and butyrate is more reflective of isotopic exchange within the TCA cycle rather than a significant net synthesis of glucose. physiology.orgphysiology.org

Replenishment of TCA Cycle Intermediates via Anaplerotic Reactions

While its role in net gluconeogenesis may be limited, butyrate is a significant contributor to anaplerosis. wikipedia.orgoup.com As TCA cycle intermediates like α-ketoglutarate and oxaloacetate are siphoned off for the synthesis of molecules such as glutamate and aspartate, these intermediates must be replaced to prevent the cycle from grinding to a halt. wikipedia.orgresearchgate.net

The oxidation of butyrate fuels the TCA cycle, and the intermediates generated can be seen as replenishing the cellular pool. In astrocytes, which synthesize large quantities of glutamate and glutamine, the metabolism of butyrate is crucial for maintaining the pool of TCA cycle intermediates. researchgate.net Similarly, studies of cardiac metabolism using ¹³C-butyrate have shown that anaplerosis is a key kinetic parameter, indicating that as butyrate is oxidized, there is a concurrent and necessary replenishment of the cycle's components to sustain high metabolic activity. researchgate.net The primary anaplerotic reaction is often the conversion of pyruvate to oxaloacetate, catalyzed by pyruvate carboxylase, which can be indirectly supported by the energy and metabolic state influenced by butyrate oxidation. wikipedia.orgresearchgate.net

Lipogenesis and De Novo Fatty Acid Synthesis Pathways

The acetyl-CoA generated from butyrate β-oxidation has a metabolic fate that is not limited to the TCA cycle; it can also be directed towards anabolic pathways, including de novo fatty acid synthesis (lipogenesis). nih.govcapes.gov.brnih.gov This process involves the cytosolic conversion of acetyl-CoA to malonyl-CoA and the subsequent elongation to form new fatty acid chains, primarily palmitate. capes.gov.br

Isotope tracing studies have provided direct evidence for this pathway. In HT29 colon cancer cells, incubation with labeled butyrate resulted in a dose-dependent increase in the incorporation of labeled acetyl-CoA into newly synthesized palmitate. capes.gov.br This indicates a clear diversion of butyrate carbons toward lipid synthesis. An in vivo study involving the infusion of [2,4-¹³C₂]butyrate into the cecum of mice found that butyrate was a potent substrate for the synthesis of both palmitate and cholesterol in the liver. physiology.org The enrichment of the acetyl-CoA precursor pool for lipogenesis was found to be higher from butyrate compared to acetate. physiology.org

Interestingly, the role of butyrate in lipogenesis can be dualistic. While it can serve as a carbon source, some studies report that it can also act as a metabolic regulator that inhibits fat synthesis. nih.govmdpi.com In primary rat adipocytes, butyrate was shown to inhibit both basal and insulin-stimulated de novo lipogenesis. nih.gov This inhibitory effect was linked to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.gov This suggests that the effect of butyrate on lipogenesis is complex and may depend on the specific cell type, metabolic state, and concentration.

Table 3: Fractional Synthesis of Lipids from Short-Chain Fatty Acids

| Substrate (Labeled) | Lipid Class | Palmitate Fractional Synthesis (%) | Cholesterol Fractional Synthesis (%) | Reference |

|---|---|---|---|---|

| [1-¹³C]acetate | Liver | 2.8 ± 0.2 | 0.7 ± 0.1 | physiology.org |

| [2,4-¹³C₂]butyrate | Liver | 2.7 ± 0.4 | 0.9 ± 0.1 | physiology.org |

| [2-¹³C]propionate | Liver | 0.6 ± 0.1 | 0.0 ± 0.0 | physiology.org |

Incorporation of 2-¹³C Butyrate Carbon into Lipid Pools

The carbon backbone of butyrate, once it enters the cell, is a significant contributor to the synthesis of various lipids. Following its conversion to butyryl-CoA, it undergoes β-oxidation to yield two molecules of acetyl-CoA. When using 2-¹³C butyrate, this process results in the formation of [1-¹³C]acetyl-CoA. This labeled acetyl-CoA then serves as a fundamental building block for the de novo synthesis of fatty acids and cholesterol.

Studies have demonstrated that the liver readily utilizes butyrate for lipogenesis. Research in conscious mice infused with [2,4-¹³C₂]butyrate has shown significant incorporation of the ¹³C label into various lipid pools, including phospholipids, free fatty acids, triglycerides, and cholesterol esters. physiology.org The fractional synthesis of palmitate, a key product of de novo fatty acid synthesis, from butyrate is comparable to that from acetate, another major short-chain fatty acid. nih.gov This indicates that butyrate is a substantial substrate for hepatic lipid synthesis.

The table below summarizes the fractional synthesis of major lipid components from gut-derived butyrate, highlighting its role as a lipogenic precursor.

| Lipid Component | Fractional Synthesis from Butyrate (%) | Key Findings |

| Palmitate (C16:0) | 2.7 ± 0.4 | De novo synthesis is significant and comparable to acetate. nih.gov |

| Cholesterol | 0.9 ± 0.0 | Butyrate contributes to the cholesterol precursor pool. physiology.orgnih.gov |

| Stearate (B1226849) (C18:0) | Chain elongation from palmitate | Butyrate-derived acetyl-CoA is utilized for fatty acid elongation. physiology.orgnih.gov |

This table presents data on the contribution of gut-derived butyrate to lipid synthesis in mice, as detailed in studies utilizing ¹³C-labeled butyrate. physiology.orgnih.gov

Pathways of Fatty Acid Elongation and Desaturation

Beyond de novo synthesis, the carbon from 2-¹³C butyrate is also channeled into the elongation of existing fatty acid chains. The [1-¹³C]acetyl-CoA derived from the labeled butyrate can be added to a pre-existing long-chain acyl-CoA, such as palmitoyl-CoA, in a series of reactions that occur in the endoplasmic reticulum and mitochondria. This process adds two-carbon units to the fatty acid chain. For instance, the elongation of palmitate (C16:0) to stearate (C18:0) would incorporate the ¹³C label from [1-¹³C]acetyl-CoA.

Research has shown that label incorporation due to the chain elongation of stearate from palmitate is considerably higher than the de novo synthesis of stearate, indicating that elongation is a primary fate for butyrate-derived carbon in the context of long-chain fatty acid synthesis. nih.gov While direct studies on the impact of 2-¹³C butyrate on fatty acid desaturation are less common, the newly synthesized and elongated fatty acids can subsequently undergo desaturation by enzymes known as desaturases, introducing double bonds into the acyl chains.

Ketogenesis and Butyrate Metabolism

Butyrate is a well-established ketogenic substrate, particularly in the liver and colonocytes. nih.govnih.gov The process of ketogenesis involves the conversion of acetyl-CoA into ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone.

Formation of Ketone Bodies from Butyrate Precursors

The metabolism of 2-¹³C butyrate provides a direct route to labeled ketone bodies. The [1-¹³C]acetyl-CoA generated from its β-oxidation enters the ketogenic pathway. Two molecules of [1-¹³C]acetyl-CoA condense to form [1,3-¹³C]acetoacetyl-CoA. This intermediate is then converted to [1,3-¹³C]acetoacetate through the action of HMG-CoA synthase and HMG-CoA lyase. Acetoacetate can then be reduced to [1,3-¹³C]β-hydroxybutyrate.

Studies utilizing hyperpolarized [1-¹³C]butyrate have successfully demonstrated the real-time conversion of butyrate into ketone bodies in the heart and liver. nih.govismrm.org The detection of labeled acetoacetate and β-hydroxybutyrate confirms the direct ketogenic fate of butyrate. nih.gov Furthermore, butyrate has been shown to be more ketogenic than other substrates like leucine. researchgate.net

The table below illustrates the key enzymes involved in the formation of ketone bodies from butyrate.

| Enzyme | Role in Ketogenesis from Butyrate |

| Acyl-CoA Synthetase | Activates butyrate to butyryl-CoA. |

| β-oxidation enzymes | Convert butyryl-CoA to two molecules of acetyl-CoA. |

| Thiolase | Condenses two acetyl-CoA molecules to form acetoacetyl-CoA. |

| HMG-CoA Synthase | A rate-limiting enzyme that forms HMG-CoA from acetoacetyl-CoA and acetyl-CoA. nih.gov |

| HMG-CoA Lyase | Cleaves HMG-CoA to produce acetoacetate and acetyl-CoA. |

| β-hydroxybutyrate dehydrogenase | Reduces acetoacetate to β-hydroxybutyrate. |

Integration of Butyrate Carbon into Amino Acid Metabolism

The carbon from 2-¹³C butyrate is not confined to lipid and ketone body synthesis; it also enters the central carbon metabolism, leading to its incorporation into various amino acids. This integration primarily occurs through the Tricarboxylic Acid (TCA) cycle.

Pathways of Transamination and Carbon Skeleton Utilization

The [1-¹³C]acetyl-CoA derived from 2-¹³C butyrate condenses with oxaloacetate to form [1-¹³C]citrate, initiating its journey through the TCA cycle. As the cycle progresses, the ¹³C label is distributed among the various TCA cycle intermediates. For example, the first turn of the cycle will produce [4-¹³C]α-ketoglutarate.

This labeled α-ketoglutarate is a key intersection point between carbon and nitrogen metabolism. Through transamination reactions, the carbon skeleton of α-ketoglutarate can be converted into the amino acid glutamate. Specifically, the enzyme aspartate aminotransferase can transfer an amino group to [4-¹³C]α-ketoglutarate to form [4-¹³C]glutamate. rug.nl This labeled glutamate can then serve as a precursor for the synthesis of other amino acids, such as glutamine and proline.

Studies using ¹³C-labeled butyrate have consistently shown the incorporation of the label into glutamate and other amino acids linked to the TCA cycle, such as aspartate. nih.govnih.gov The labeling pattern within these amino acids provides valuable information about the activity of the TCA cycle and the interconnectedness of cellular metabolic pathways.

The table below outlines the key metabolic intermediates and enzymes in the pathway from 2-¹³C butyrate to amino acids.

| Metabolite/Enzyme | Role in Amino Acid Synthesis from Butyrate |

| [1-¹³C]Acetyl-CoA | Enters the TCA cycle. |

| Citrate Synthase | Catalyzes the formation of [1-¹³C]citrate. |

| TCA Cycle Enzymes | Distribute the ¹³C label to intermediates like α-ketoglutarate. |

| [4-¹³C]α-ketoglutarate | A key intermediate linking the TCA cycle to amino acid metabolism. |

| Transaminases (e.g., Aspartate Aminotransferase) | Transfer an amino group to α-ketoglutarate to form glutamate. rug.nl |

| [4-¹³C]Glutamate | A primary labeled amino acid formed from butyrate metabolism. nih.govnih.gov |

Mechanistic Investigations of Sodium Butyrate 2 13c in Cellular Processes

Impact on Histone Acetylation and Epigenetic Regulation

Sodium butyrate (B1204436) is a well-established inhibitor of histone deacetylase (HDAC) enzymes, leading to hyperacetylation of histones and subsequent changes in gene expression. However, its role extends beyond simple HDAC inhibition. As a metabolic substrate, butyrate can also serve as a carbon source for the synthesis of acetyl-CoA, the direct donor for histone acetylation by histone acetyltransferases (HATs). The use of Sodium butyrate-2-13C has been pivotal in distinguishing between these two interconnected functions.

Stable isotope tracing studies have provided unequivocal evidence that butyrate is metabolized into acetyl-CoA, which then contributes to the cellular pool used for histone acetylation. By exposing cells to this compound, scientists can track the ¹³C label as it is incorporated into acetyl groups attached to histone proteins.

Research has demonstrated that in various cell types, the acetyl groups of histones contain carbon derived from butyrate. For instance, studies using mass spectrometry to analyze histone peptides from cells cultured with ¹³C-labeled butyrate have shown the appearance of the isotope label on acetylated histones. This confirms that butyrate is not just an HDAC inhibitor but also a direct precursor for the acetyl moiety in histone acetylation. This dual function allows butyrate to influence the epigenetic landscape through both the inhibition of acetyl group removal and the provision of the substrate for acetyl group addition.

The contribution of butyrate metabolism to histone acetylation has direct consequences for gene regulation. The acetylation of histones, particularly on lysine (B10760008) residues within their N-terminal tails, neutralizes their positive charge, weakening their interaction with negatively charged DNA. This leads to a more open chromatin structure, known as euchromatin, which is generally associated with increased transcriptional activity.

By supplying ¹³C-labeled acetyl groups via acetyl-CoA, this compound helps to elucidate how specific metabolic states influence the epigenetic control of gene expression. The metabolism of butyrate upstream of acetyl-CoA synthesis has been shown to be crucial for its effects on cell growth and the expression of cell cycle regulators. For example, the increased availability of butyrate-derived acetyl-CoA can enhance the acetylation of histones at the promoter and enhancer regions of specific genes, leading to their activation. This mechanism links cellular metabolism directly to the regulation of genes involved in critical processes such as cell proliferation, differentiation, and apoptosis.

| Finding | Methodology | Key Implication |

|---|---|---|

| Butyrate serves as a carbon source for histone acetylation. | Incubation of Caco-2 cells with ¹³C-labeled butyrate followed by mass spectrometry analysis of histone peptides. | Demonstrates that butyrate has a dual role: HDAC inhibition and as a substrate for histone acetyltransferases (HATs). |

| The microbiota supplies carbon for host histone acetylation in vivo. | Stable isotope tracing in mice using ¹³C-labeled fiber, which is fermented into butyrate by gut microbiota. | Highlights the metabolic link between the gut microbiome and host epigenetics. |

| Butyrate's effects on cell proliferation are linked to its metabolism upstream of acetyl-CoA synthesis. | Comparison of the effects of sodium butyrate and sodium acetate (B1210297) on the growth of HT-29 colon carcinoma cells. | Suggests that the conversion of butyrate to acetyl-CoA is a key step in its mechanism of action on cell cycle regulation. |

Receptor-Mediated Signaling Pathways

Butyrate is known to exert some of its effects by acting as a signaling molecule that interacts with specific cell surface receptors, particularly G-protein coupled receptors (GPCRs).

While unlabeled butyrate is recognized as a ligand for several GPCRs, such as GPR41 (FFAR3) and GPR43 (FFAR2), specific mechanistic studies detailing the direct interaction and tracing of this compound in GPCR-mediated signaling are not extensively documented in the available scientific literature. The use of the labeled compound would theoretically allow for tracing its uptake and localization in cells expressing these receptors, but specific research findings on this topic are limited.

Modulation of Mitochondrial Function and Bioenergetics

In many cell types, particularly colonocytes, butyrate is a primary energy source. It is transported into the mitochondria and undergoes β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.

Effects on Mitochondrial Respiration and ATP Production

Sodium butyrate serves as a primary energy source for colonocytes, providing a significant portion of their ATP requirements through mitochondrial oxidation. nih.gov Tracer studies using isotopically labeled butyrate have been instrumental in confirming and quantifying its role in cellular bioenergetics.

Research shows that butyrate can significantly influence oxygen consumption and the cell's choice of fuel for respiration. In Drosophila heads, treatment with 13C-labeled sodium butyrate led to a rapid and dose-dependent increase in oxygen consumption, indicating a stimulation of metabolic rate. nih.govbiorxiv.org This suggests that the therapeutic benefits of butyrate may be mediated not just by its well-known role as a histone deacetylase (HDAC) inhibitor, but also by directly enhancing metabolic activity. nih.gov

In colon cancer cells, studies using [1,2-13C2]butyrate have revealed a distinct metabolic shift. researchgate.net As butyrate concentrations increase, it progressively replaces glucose as the main carbon source for energy production and macromolecule biosynthesis. researchgate.net This is evidenced by a dose-dependent inhibition of glucose uptake and oxidation. researchgate.net By serving as a substrate for the tricarboxylic acid (TCA) cycle, butyrate fuels oxidative phosphorylation, the primary process for ATP generation in mitochondria. plos.orgnih.gov In Caco-2 colon cancer cells, treatment with sodium butyrate was found to shift energy metabolism towards a more oxidative state, increasing the proportion of ATP produced via oxidative phosphorylation from 33% to 44%. plos.org This metabolic reprogramming is tightly linked to its effects on cell proliferation and differentiation.

Mitochondrial Enzyme Activity and Substrate Utilization

The metabolism of this compound begins with its transport into the mitochondria, where it undergoes β-oxidation. This process converts the four-carbon butyrate molecule into two molecules of acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle for energy production. nih.govnih.gov The use of 13C-labeled butyrate allows researchers to trace the labeled carbon as it is incorporated into various downstream metabolites, providing direct evidence of its utilization.

Studies in isolated hearts and various cell lines have demonstrated this pathway clearly:

β-Oxidation and Acetyl-CoA Formation: Labeled butyrate is readily taken up by cells and converted into metabolites such as [1-13C]butyrylcarnitine and subsequently [1-13C]acetylcarnitine, confirming its entry into mitochondrial fatty acid oxidation pathways. dntb.gov.uacoventry.ac.uk

TCA Cycle Integration: The labeled acetyl-CoA from butyrate oxidation enters the TCA cycle. Using [2-13C]butyrate, studies have observed the incorporation of the 13C label into TCA cycle intermediates. For instance, the enrichment of the C4 and C5 positions of glutamate (B1630785), a metabolite in equilibrium with the TCA cycle intermediate α-ketoglutarate, steadily increases with [1,2-13C2]butyrate treatment. capes.gov.brmit.edu This directly reflects the activity of the TCA cycle utilizing butyrate as a fuel source. capes.gov.brmit.edu

Substrate Competition: Labeled tracer studies also show that as butyrate oxidation increases, the oxidation of other substrates, like glucose, decreases. capes.gov.br This demonstrates a competitive utilization of substrates for entry into the TCA cycle, where butyrate can become the preferred fuel, particularly in colonocytes. nih.govcapes.gov.br

The table below summarizes findings from tracer studies on butyrate's metabolic fate.

| Tracer Used | Cell/Tissue Model | Key Findings | Reference(s) |

| [1,2-13C2]butyrate | HT29 Colon Cancer Cells | Increased butyrate β-oxidation; labeled carbon incorporated into glutamate via TCA cycle; inhibited glucose oxidation. | capes.gov.br |

| [2-13C]butyrate | Isolated Rabbit Hearts | Delayed incorporation of 13C into glutamate compared to acetate, indicating influence of β-oxidation on TCA cycle flux. | mit.edu |

| [1-13C]butyrate | Rat Myocardium | Labeled carbon detected in acetylcarnitine, acetoacetate (B1235776), citrate, and glutamate, confirming TCA cycle activity and ketone body metabolism. | coventry.ac.ukresearchgate.netresearchgate.net |

| 13C4-sodium butyrate | Drosophila Heads | Labeled carbon rapidly incorporated into TCA cycle metabolites like succinyl-CoA and acetyl-CoA. | biorxiv.org |

Cellular Differentiation and Proliferation Studies (Mechanistic Focus)

Sodium butyrate is a well-established agent that inhibits proliferation and induces differentiation in a variety of cancer cell lines, particularly in colorectal cancer. nih.govjst.go.jp The metabolic shifts driven by butyrate, as tracked by this compound, are mechanistically linked to these changes in cell behavior. By replacing glucose with butyrate as the primary fuel for biosynthesis and energy, the cell undergoes a profound metabolic reprogramming that favors a more differentiated, less proliferative state. researchgate.net

Role of Butyrate in Cell Cycle Regulation

A primary mechanism by which sodium butyrate inhibits cell proliferation is by inducing cell cycle arrest. This effect is observed across multiple cancer cell lines, although the specific phase of arrest can vary.

G1 Phase Arrest: In many cell lines, including HT29 colon cancer cells, sodium butyrate causes a significant accumulation of cells in the G1 phase of the cell cycle. researchgate.net After 48 hours of treatment, the proportion of cells in G1 can increase to as high as 90%, with a corresponding sharp decrease in the S phase population to just 2%. researchgate.net This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of key cell cycle progression proteins such as cyclin D1 and CDK4. jst.go.jp

G2/M Phase Arrest: In other colorectal cancer cells, such as SW480 and HCT116, sodium butyrate has been shown to induce arrest at the G2/M checkpoint. nih.gov This is followed by a significant increase in the sub-G0/G1 population, which is indicative of apoptosis. nih.gov

The table below illustrates the effect of sodium butyrate on cell cycle distribution in HT29 colon cancer cells.

| Treatment Duration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Untreated | ~44% | ~27% | ~28% | researchgate.net |

| 24 hours | ~74% | ~7% | ~19% | researchgate.net |

| 48 hours | ~90% | ~2% | ~8% | researchgate.net |

| 72 hours | ~91% | ~1.7% | ~7.3% | researchgate.net |

Influence on Specific Differentiation Markers

The induction of a differentiated phenotype by sodium butyrate is confirmed by changes in the expression of specific cellular markers. One of the most consistently reported effects in colon cancer cells is the increased activity of alkaline phosphatase (ALP), a well-established marker of colonic differentiation. capes.gov.brnih.govresearchgate.net

In HT29 cells, treatment with sodium butyrate leads to a time-dependent, tenfold increase in ALP activity over 72 hours. researchgate.net This effect is directly linked to the anti-proliferative and metabolic changes induced by the compound. capes.gov.br Furthermore, butyrate treatment has been shown to suppress the expression of markers associated with a cancer stem cell phenotype. In HT-29 cell spheroids, which mimic in vivo tumor characteristics, sodium butyrate significantly suppressed the mRNA level of LGR5, a marker for cancer stem cells and undifferentiated cells. jst.go.jp This indicates that butyrate not only promotes the differentiation of the general cancer cell population but may also specifically target the cancer stem cell niche. jst.go.jp

Application of Sodium Butyrate 2 13c in in Vitro and Ex Vivo Research Models

Cultured Cell Line Models for Metabolic and Mechanistic Studies

Cultured cell lines provide a controlled environment to dissect the intricate metabolic and signaling pathways influenced by butyrate (B1204436). The use of Sodium butyrate-2-13C in these models enables precise tracking of its metabolic fate.

Primary Cell Cultures (e.g., colonocytes, hepatocytes, astrocytes)

Primary cells, isolated directly from tissues, offer a model that closely resembles the physiological state of cells in the body.

Colonocytes: As the primary energy source for colonocytes, the metabolism of butyrate is of significant interest. Studies using this compound in primary pig colonocytes have investigated its oxidation. Research has shown that acute exposure to butyrate can increase the oxygen consumption rate (OCR) in the presence of glucose. nih.govmdpi.com Isotope tracing has been proposed to further elucidate the extent of butyrate oxidation versus its role in stimulating the oxidation of other substrates like pyruvate (B1213749). nih.govnih.gov In colonocytes from conventionally-raised mice, incubation with 13C-butyrate demonstrated active fatty-acid oxidation, a process that was diminished in colonocytes from germ-free mice. mdpi.com

Hepatocytes: The liver plays a central role in whole-body metabolism, including the clearance and utilization of gut-derived butyrate. In primary hepatocytes, Sodium butyrate has been shown to regulate lipid metabolism by inhibiting lipogenic gene expression and activating genes related to fatty acid oxidation. nih.govcoventry.ac.uk These effects are mediated, in part, through G-protein coupled receptors GPR41 and GPR43. nih.govcoventry.ac.uk

Astrocytes: In the central nervous system, astrocytes are crucial for energy homeostasis. Studies using [U-13C]butyrate in primary mouse astrocytes have revealed that these cells readily metabolize butyrate. frontiersin.org Metabolic competition assays with [1,2-13C]acetate, a known astrocyte substrate, demonstrated that butyrate is a highly competitive substrate for oxidative metabolism in this cell type. frontiersin.org The high 13C enrichment in glutamine derived from [U-13C]butyrate further supports significant astrocytic metabolism of butyrate. frontiersin.org Research also indicates that sodium butyrate can regulate astrocyte metabolism to improve cognitive function in models of Alzheimer's disease. mdpi.comnih.gov

Table 1: Research Findings in Primary Cell Cultures Using 13C-Labeled Butyrate

| Cell Type | Model System | Key Research Finding(s) |

|---|---|---|

| Colonocytes | Primary pig colonocytes | Acute butyrate exposure increases oxygen consumption rate in the presence of glucose. nih.govmdpi.com |

| Isolated mouse colonocytes | Demonstrated active fatty-acid oxidation of 13C-butyrate, which is reduced in germ-free mice. mdpi.com | |

| Hepatocytes | Primary mouse hepatocytes | Butyrate regulates lipid metabolism via GPR41 and GPR43, inhibiting lipogenesis and promoting fatty acid oxidation. nih.govcoventry.ac.uk |

| Astrocytes | Primary mouse astrocytes | Butyrate is a competitive substrate for oxidative metabolism, showing higher uptake and metabolism compared to acetate (B1210297). frontiersin.org |

Immortalized Cell Lines (e.g., Caco-2, HT29, THP-1)

Immortalized cell lines, while less physiologically representative than primary cells, offer robustness and reproducibility for mechanistic studies.

Caco-2 Cells: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial layer, is a widely used model for the intestinal barrier. In Caco-2 cells, 13C-labeled butyrate has been shown to be metabolized into acetyl-CoA, which then contributes to the acetylation of histones. nih.gov This provides a direct link between the metabolic fate of butyrate and its epigenetic regulatory functions. Studies have also shown that butyrate can induce a shift towards oxidative metabolism in Caco-2 cells. nih.govbiorxiv.org

HT29 Cells: Another human colon adenocarcinoma cell line, HT29, is often used to study colon cancer biology and the effects of butyrate on cell differentiation and metabolism. Stable isotope tracing with [1,2-13C2]butyrate in HT29 cells revealed that butyrate can replace glucose as a carbon source for de novo fatty acid synthesis and the tricarboxylic acid (TCA) cycle. nih.gov This metabolic switch is associated with butyrate-induced cell differentiation. nih.gov However, other studies suggest that under nutrient-rich conditions, butyrate is not extensively oxidized but is instead stored in lipid droplets. nih.gov Acute exposure to butyrate in HT29 cells has been shown to increase the oxygen consumption rate, an effect attributed to increased pyruvate oxidation rather than direct butyrate oxidation. nih.gov

THP-1 Cells: The THP-1 human monocytic cell line is a common model for studying macrophage function and inflammation. While direct metabolic tracing studies with this compound in THP-1 cells are less documented in the provided context, studies on the effects of sodium butyrate on THP-1 cell metabolism show that it can attenuate oxidative stress and inflammation by affecting cellular metabolism, including the production of various metabolites. mdpi.comnih.gov Butyrate has also been shown to enhance lipopolysaccharide-induced IL-1β production in THP-1 cells. wur.nl

Table 2: Research Findings in Immortalized Cell Lines Using 13C-Labeled Butyrate

| Cell Line | Cell Type | Key Research Finding(s) |

|---|---|---|

| Caco-2 | Human colon adenocarcinoma | 13C-butyrate is metabolized to acetyl-CoA, contributing to histone acetylation. nih.gov |

| Butyrate promotes a shift towards oxidative metabolism. nih.govbiorxiv.org | ||

| HT29 | Human colon adenocarcinoma | [1,2-13C2]butyrate can replace glucose as a carbon source for fatty acid synthesis and the TCA cycle, promoting cell differentiation. nih.gov |

| Under high-nutrient conditions, butyrate is stored in lipid droplets rather than being oxidized. nih.gov | ||

| Acute butyrate exposure increases oxygen consumption by stimulating pyruvate oxidation. nih.gov | ||

| THP-1 | Human monocytic leukemia | Sodium butyrate affects cellular metabolism to reduce oxidative stress and inflammation. mdpi.comnih.gov |

Organoid and 3D Culture Systems for Complex Tissue Reconstruction

Organoids are three-dimensional structures grown from stem cells that mimic the architecture and function of native tissues, offering a more physiologically relevant in vitro model than traditional 2D cell cultures.

Reconstruction of Tissue-Specific Metabolism in Advanced Models

The use of this compound in organoid models allows for the investigation of tissue-specific metabolism in a near-physiological context. While direct tracing studies with this compound in organoids are an emerging area, the impact of butyrate on organoid metabolism and function is under active investigation. For instance, studies on colorectal cancer patient-derived organoids have shown that butyrate can inhibit proliferation and enhance the efficacy of radiotherapy. researchgate.net It has also been demonstrated that butyrate can block the differentiation of tuft cells in intestinal organoids by inhibiting histone deacetylase 3. nih.gov These models hold significant promise for future studies using this compound to map metabolic pathways in a patient-specific manner and to understand how metabolic reprogramming contributes to diseases like inflammatory bowel disease and colorectal cancer. researchgate.netmdpi.com

Ex Vivo Tissue Perfusion and Incubation Systems

Ex vivo tissue models, such as perfused organs and tissue slices, maintain the complex cellular architecture and interactions of a whole organ, providing a valuable platform for metabolic studies.

Liver Perfusion Models for Hepatic Metabolism

Isolated perfused liver models have been instrumental in understanding the hepatic metabolism of butyrate. Studies using 13C-labeled butyrate in perfused rat livers have allowed for the non-invasive monitoring of metabolic pathways in real-time using 13C nuclear magnetic resonance (NMR) spectroscopy. nih.gov These studies have shown that the liver is highly involved in butyrate metabolism, with the hormonal state of the animal influencing the metabolic fate of butyrate. nih.gov For example, in fasted rats, infused [1,3-13C]butyrate is metabolized through the Krebs cycle, leading to the production of 13C-labeled bicarbonate, glutamine, and glutamate (B1630785). nih.gov Weak signals from the ketone bodies 3-hydroxybutyrate (B1226725) and acetoacetate (B1235776) have also been detected. nih.gov Other studies have shown that butyrate impairs energy metabolism in the isolated perfused liver of fed rats, an effect attributed to an increase in the FADH2/NADH ratio due to β-oxidation. Butyrate administration has also been shown to improve liver glycogen (B147801) metabolism in a mouse model of type 2 diabetes.

Table 3: Research Findings in Ex Vivo Liver Perfusion Models with 13C-Labeled Butyrate

| Model System | Key Research Finding(s) |

|---|---|

| Isolated Perfused Rat Liver | Real-time monitoring of butyrate metabolism via 13C NMR is feasible. nih.gov |

| The metabolic fate of [1,3-13C]butyrate is dependent on the hormonal state (e.g., fasted vs. fed). nih.gov | |

| In fasted states, butyrate enters the Krebs cycle, producing labeled bicarbonate, glutamine, and glutamate. nih.gov |

Intestinal Explant Models

Intestinal explant models provide a valuable ex vivo system for studying the direct effects of various compounds on the intestinal mucosa while preserving the tissue architecture and cellular diversity. In the context of this compound, these models can be instrumental in elucidating its metabolism and mechanism of action at the tissue level. Although direct studies specifying the use of this compound in intestinal explants are not extensively detailed in the provided search results, the application of unlabeled sodium butyrate in such models offers a clear indication of their utility. For instance, research has utilized jejunal and cecal explants to demonstrate that sodium butyrate can induce the expression of host defense peptides, such as avian β-defensin 9. nih.gov This suggests that by employing this compound as a tracer, researchers could meticulously track the uptake and metabolic fate of butyrate within the different cell types of the intestinal epithelium and lamina propria, and correlate it with specific cellular responses like peptide synthesis.

Microbial Fermentation Models and Host-Microbe Interactions (Non-Clinical)

In Vitro Gut Microbiota Fermentation Systems

In vitro gut microbiota fermentation systems are powerful tools for investigating the production and consumption of short-chain fatty acids (SCFAs) by gut microbes. The use of isotopically labeled substrates, such as 13C-glucose, in these systems allows for the detailed tracing of metabolic pathways leading to the production of SCFAs, including butyrate. researchgate.netcore.ac.uk By analyzing the isotopomer distribution in the produced butyrate, researchers can quantify the contribution of different metabolic routes to its formation. researchgate.net For example, studies have measured the production of 13C-labeled acetate, propionate (B1217596), and butyrate isotopomers from the fermentation of [U-13C6]glucose by human fecal microbiota. researchgate.net

Tracing Butyrate Origin and Fate in Co-Culture Models

Co-culture models, which involve the cultivation of two or more different cell types, are invaluable for studying host-microbe interactions and the metabolic interplay between different cell populations. The application of this compound in these models provides a precise method for tracing the origin and metabolic fate of butyrate.

In studies involving Caco-2 cells, a human colon cancer cell line, 13C-labeled butyrate has been used to unequivocally demonstrate that the carbon backbone of butyrate is incorporated into acetyl groups of histones. nih.govbiorxiv.org This finding provides direct evidence for the metabolic link between gut microbial fermentation products and host epigenetic regulation. The temporal analysis of isotope incorporation has shown that the label from 13C-butyrate appears on acetylated histones within 30 minutes of exposure. nih.gov

The following table summarizes the key findings from a study that used U-13C-labeled sodium butyrate to trace its contribution to histone acetylation in Caco-2 cells.

| Time Point | Isotope Incorporation into Histone Acetyl Groups | Labeled Acetyl Groups Detected |

| 30 minutes | Detected | Mono-, di-, tri-, and tetra-acetylated forms of histone H4 tail peptide |

| 24 hours | Reached a plateau | Various combinations of labeled and unlabeled acetyl groups |

This table is based on data from a study on the metabolic bridge linking microbiota to host histone acetylation. nih.gov

Animal Models for Fundamental Biological Processes

The use of this compound and other 13C-labeled butyrate analogs in animal models has been instrumental in understanding the in vivo distribution, metabolism, and physiological functions of this important microbial metabolite. These tracer studies have provided direct evidence for the systemic effects of gut-derived butyrate on host biology.

Isotope tracing experiments in mice have demonstrated that butyrate administered orally is distributed to various peripheral tissues, including the small and large intestines, brain, and brown and white adipose tissue. researchgate.net This wide distribution suggests that butyrate can exert its biological effects far beyond the gut. For instance, studies have shown that butyrate can influence adipose tissue thermogenesis and protect against diet-induced obesity. researchgate.net

Furthermore, the metabolic fate of 13C-labeled butyrate has been tracked to fundamental cellular processes. In mice, it has been shown that carbon from butyrate is incorporated into the tricarboxylic acid (TCA) cycle metabolites in various tissues, highlighting its role as an energy source. researchgate.net

The table below presents a summary of the detection of 13C-labeled metabolites in different tissues of mice following the administration of 13C-butyrate.

| Tissue | Labeled Metabolites Detected |

| Cecum | TCA cycle metabolites, Short-chain fatty acids |

| Colon | TCA cycle metabolites, Short-chain fatty acids |

| Brain | TCA cycle metabolites, Short-chain fatty acids |

| Brown Adipose Tissue (BAT) | TCA cycle metabolites, Short-chain fatty acids |

This data is a representation of findings from in vivo isotope tracing studies. researchgate.net

Moreover, in a mouse model of Huntington's disease, sodium butyrate was found to ameliorate the neurodegenerative phenotype and extend survival, suggesting a neuroprotective role for this SCFA. bio-techne.com In the context of Alzheimer's disease, sodium butyrate has been shown to restore contextual memory in a transgenic mouse model. bio-techne.com These findings underscore the potential of butyrate to influence fundamental biological processes related to neurodegeneration and cognitive function. Animal models have also been crucial in demonstrating the role of butyrate in regulating glucose tolerance and liver inflammation. scienceopen.com

Computational and Systems Biology Approaches for 13c Butyrate Data Interpretation

Metabolic Flux Analysis (MFA) Algorithms and Software

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. When combined with 13C isotope tracing, MFA can provide a detailed map of carbon flow through metabolic pathways. Several algorithms and software packages are available to perform MFA, which can be broadly categorized into methods for dynamic and steady-state systems.

Isotopically non-stationary MFA (INST-MFA) is applied to systems that are in a metabolic steady state but have not yet reached an isotopic steady state. nih.govresearchgate.net This is particularly useful for studying dynamic systems or cell types with slow turnover rates where reaching isotopic equilibrium is not feasible. nih.govfao.org The experimental workflow for INST-MFA involves introducing the 13C-labeled substrate and collecting samples at multiple time points during the transient labeling phase. researchgate.net

The core of INST-MFA lies in solving a system of ordinary differential equations that describe the dynamics of isotopomer labeling over time. researchgate.net This approach allows for the determination of metabolic fluxes by fitting the model-predicted labeling patterns to the experimentally measured time-course data. frontiersin.org INST-MFA is particularly advantageous for its ability to provide flux information from shorter experiments and for its applicability to a wider range of biological systems and conditions that may not be suitable for steady-state MFA. nih.govfao.org

Table 1: Comparison of MFA Approaches

| Feature | Isotopic Non-Stationary MFA (INST-MFA) | Steady-State MFA (SS-MFA) |

|---|---|---|

| System State | Metabolic steady state, isotopic non-steady state nih.gov | Metabolic and isotopic steady state researchgate.net |

| Experimental Time | Short-term (minutes to hours) frontiersin.org | Long-term (hours to days) |

| Data Requirement | Time-course of isotopic labeling researchgate.net | Isotopic labeling at steady state |

| Computational Complexity | High, involves solving ODEs researchgate.net | Lower, involves algebraic equations |

| Applicability | Dynamic systems, slow-growing cells nih.gov | Systems at equilibrium, fast-growing cells |

Steady-state MFA (SS-MFA) is a widely used approach for quantifying metabolic fluxes in systems that have reached both metabolic and isotopic steady state. nih.govspringernature.com This condition implies that the concentrations of intracellular metabolites and their isotopic labeling patterns are constant over time. mdpi.com SS-MFA is based on a system of algebraic equations that describe the mass balances of metabolites and their isotopomers. nih.gov

The process involves developing a stoichiometric model of the metabolic network, measuring extracellular fluxes (e.g., substrate uptake and product secretion rates), and determining the mass isotopomer distributions of key intracellular metabolites using techniques like mass spectrometry. researchgate.netnih.gov Software tools like OpenFLUX can then be used to perform the computational analysis, which typically involves a nonlinear least-squares optimization to find the set of fluxes that best fit the experimental data. nih.gov

Network Reconstruction and Modeling of Butyrate (B1204436) Metabolism

Understanding the metabolic fate of butyrate requires the reconstruction and modeling of the underlying biochemical reaction networks. These models serve as a scaffold for integrating experimental data and for simulating metabolic behavior under different conditions.